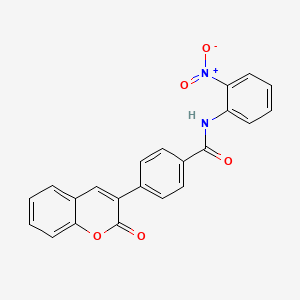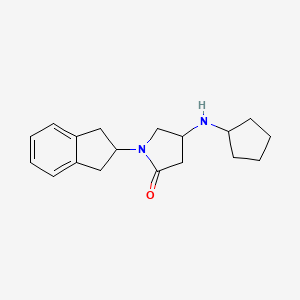![molecular formula C19H18N2O3S B5975385 N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide, also known as HNNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways in cells, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of certain bacterial and fungal strains, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide. One area of interest is the development of new drugs and therapeutic agents based on its antimicrobial, antitumor, and anti-inflammatory activities. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and safety in vivo. Other potential areas of research include the development of new synthetic methods for N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide and the exploration of its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity and safety in vivo.
Méthodes De Synthèse
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide can be synthesized through the reaction of 2-naphthalenesulfonyl chloride with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is a yellowish powder that is soluble in organic solvents.
Propriétés
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)propylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-18(17-9-5-6-10-19(17)22)20-21-25(23,24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13,21-22H,2H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYJDHISJMRNB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2-hydroxyphenyl)propylidene]naphthalene-2-sulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)

![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)
![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)

![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
